3-(Trifluoromethoxy)pyrrolidine hydrochloride CAS number
3-(Trifluoromethoxy)pyrrolidine hydrochloride CAS number
An In-Depth Technical Guide to 3-(Trifluoromethoxy)pyrrolidine Hydrochloride (CAS: 1246466-85-2) for Advanced Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 3-(Trifluoromethoxy)pyrrolidine hydrochloride, a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto the versatile pyrrolidine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the compound's structural attributes, spectroscopic signature, potential synthetic applications, and safe handling protocols. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging this powerful synthon in the development of novel chemical entities.
The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry
The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy group, in particular, offers a compelling combination of properties. It is a strong electron-withdrawing group, which can profoundly influence the acidity/basicity of nearby functional groups, and it is highly lipophilic, which can enhance membrane permeability and improve pharmacokinetic profiles. Furthermore, the -OCF₃ group is exceptionally stable to metabolic degradation, often serving to block sites of oxidative metabolism.
When this functionality is installed on a pyrrolidine ring, the benefits are compounded. The pyrrolidine scaffold, a five-membered saturated heterocycle, is a prevalent motif in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, puckered conformation provides an ideal framework for creating three-dimensional diversity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1] The combination of the metabolically robust, lipophilic -OCF₃ group with the structurally versatile pyrrolidine core makes 3-(Trifluoromethoxy)pyrrolidine hydrochloride a highly valuable intermediate for building complex molecules with desirable drug-like properties.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use. The hydrochloride salt form of 3-(Trifluoromethoxy)pyrrolidine ensures improved stability and handling characteristics compared to the free base.
Key Compound Properties
| Property | Value | Source(s) |
| CAS Number | 1246466-85-2 | [4][5] |
| Molecular Formula | C₅H₉ClF₃NO | [5] |
| Molecular Weight | 191.58 g/mol | [4] |
| IUPAC Name | 3-(trifluoromethoxy)pyrrolidine hydrochloride | [4] |
| Canonical SMILES | Cl.FC(F)(F)OC1CCNC1 | [4] |
| InChI Key | IIFGGUFFJXGABG-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥97% | [4] |
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of 3-(Trifluoromethoxy)pyrrolidine hydrochloride is critical before its use in synthesis. A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry provides a robust, self-validating workflow for structural elucidation.
| Technique | Expected Observations and Rationale |
| ¹H NMR | The spectrum will show complex multiplets for the pyrrolidine ring protons. The proton on the carbon bearing the trifluoromethoxy group (C3-H) will be shifted downfield due to the electronegative oxygen. The N-H protons of the hydrochloride salt will appear as a broad signal. |
| ¹³C NMR | The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon will be significantly influenced by the electronegative trifluoromethoxy group. |
| ¹⁹F NMR | A single sharp singlet is expected, as there are no adjacent protons to couple with the fluorine atoms through the oxygen atom. Its chemical shift is characteristic of the -OCF₃ group. |
| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the free base (M+H)⁺ at m/z 156.06.[6] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
Workflow for Spectroscopic Validation
Caption: Logical workflow for the structural confirmation of 3-(Trifluoromethoxy)pyrrolidine HCl.
Reactivity and Synthetic Applications
The primary utility of 3-(Trifluoromethoxy)pyrrolidine hydrochloride is as a secondary amine building block. The pyrrolidine nitrogen is a nucleophile and can participate in a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules.
The hydrochloride salt is stable for storage but must be neutralized, typically with a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, NaHCO₃), to unmask the nucleophilic free amine for reaction.
Common applications include:
-
N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.
-
N-Arylation/Alkylation: Participation in reactions like Buchwald-Hartwig amination or simple nucleophilic substitution to form C-N bonds.
General Synthetic Utility Workflow
Caption: Common reaction pathways for 3-(Trifluoromethoxy)pyrrolidine as a synthetic building block.
Experimental Protocols
The following protocols are provided as examples of standard laboratory practice. Researchers should always consult a full Safety Data Sheet (SDS) before use and adapt procedures based on the specific scale and context of their experiment.
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate for incidental contact).
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[3] It is stable under normal laboratory conditions.
-
Dispensing: When weighing, avoid creating dust. If the material is a fine powder, handle it with care to prevent aerosolization.
Protocol: General Procedure for N-Acylation with an Acyl Chloride
This protocol describes a typical small-scale reaction to form an amide, a common linkage in pharmaceuticals.
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(Trifluoromethoxy)pyrrolidine hydrochloride (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon), particularly if reagents are moisture-sensitive.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq), dropwise. The excess base neutralizes the HCl salt and the HCl generated during the reaction.
-
Reagent Addition: Slowly add the acyl chloride (1.05 eq) to the stirring solution. Causality Note: A slight excess of the acyl chloride ensures full conversion of the limiting pyrrolidine starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
Safety and Hazard Information
While a specific, comprehensive SDS for 3-(Trifluoromethoxy)pyrrolidine hydrochloride is not publicly available, data from closely related fluorinated pyrrolidine hydrochlorides can be used to infer its hazard profile.
-
Potential Hazards: Based on analogues like 3-(Trifluoromethyl)pyrrolidine hydrochloride, this compound should be treated as a potential irritant.[8]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[7]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
3-(Trifluoromethoxy)pyrrolidine hydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists. The trifluoromethoxy group provides a unique handle to enhance metabolic stability and lipophilicity, while the pyrrolidine ring offers a proven, three-dimensional scaffold for exploring chemical space. By understanding its properties, reactivity, and handling requirements, researchers can effectively employ this building block to accelerate the design and synthesis of next-generation therapeutics and advanced materials.
References
-
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. ChemBK. [Link]
-
chemical label 3-(TRIFLUOROMETHYL)PYRROLIDINE HYDROCHLORIDE. ECHA. [Link]
-
3-(trifluoromethoxy)pyrrolidine hydrochloride (C5H8F3NO). PubChemLite. [Link]
-
3-(trifluoromethyl)pyrrolidine hydrochloride (C5H8F3N). PubChemLite. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
3-(Trifluoromethyl)pyrrolidine hydrochloride. Oakwood Chemical. [Link]
-
3-methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride (C6H10F3NO). PubChemLite. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride (C11H12F3NO). PubChemLite. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 3-(Trifluoromethoxy)pyrrolidine hydrochloride | 1246466-85-2 [amp.chemicalbook.com]
- 6. PubChemLite - 3-(trifluoromethoxy)pyrrolidine hydrochloride (C5H8F3NO) [pubchemlite.lcsb.uni.lu]
- 7. aksci.com [aksci.com]
- 8. chemical-label.com [chemical-label.com]



pyrrolidine)
pyrrolidine)
